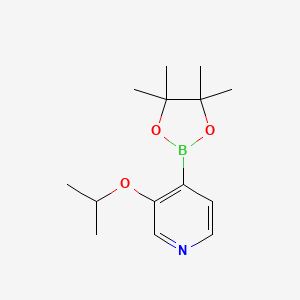

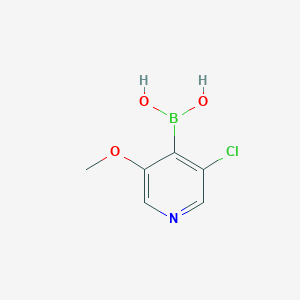

![molecular formula C15H14N2O2S B6337833 5-Methyl-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridine CAS No. 1036028-15-5](/img/structure/B6337833.png)

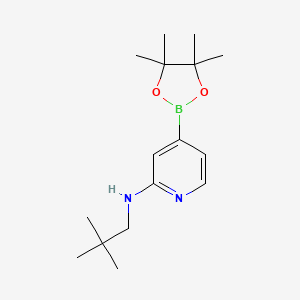

5-Methyl-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridine

Overview

Description

5-Methyl-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridine, also known as MTPyP, is an organic compound belonging to the pyridine family. It is a versatile molecule that has a wide range of applications in the field of organic synthesis, particularly as a reagent or catalyst. MTPyP has also been studied for its potential as a therapeutic agent due to its ability to interact with certain biochemical pathways.

Scientific Research Applications

5-Methyl-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridine has been studied extensively in the field of organic synthesis, particularly as a reagent or catalyst. It has been used in the synthesis of a variety of organic compounds, including amino acids, peptides, and nucleic acids. It has also been used as a catalyst in the synthesis of heterocyclic compounds, such as pyrroles, imidazoles, and thiazoles. 5-Methyl-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridine has also been studied for its potential as a therapeutic agent due to its ability to interact with certain biochemical pathways.

Mechanism of Action

5-Methyl-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridine is believed to interact with certain biochemical pathways through its ability to act as a ligand for certain enzymes. Specifically, it is thought to bind to the active sites of enzymes involved in the metabolism of pyrrole, such as cytochrome P450 enzymes. This binding is believed to inhibit the activity of the enzyme, thus leading to the inhibition of the metabolic pathways associated with pyrrole.

Biochemical and Physiological Effects

5-Methyl-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridine has been studied for its potential therapeutic effects. It has been shown to have anti-inflammatory and anti-oxidant properties, as well as the ability to reduce the production of certain pro-inflammatory cytokines. Additionally, it has been found to have anti-cancer effects, as it has been shown to inhibit the growth of certain cancer cell lines. It has also been shown to possess anti-viral properties, as it has been found to inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

5-Methyl-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridine has several advantages for use in laboratory experiments. It is relatively stable and can be stored in a dry, cool environment. It is also inexpensive and can be synthesized in a variety of ways. Additionally, it is easy to handle and can be used in a variety of reactions. However, it does have some limitations. It is not soluble in water and must be dissolved in organic solvents such as dimethylformamide or dimethyl sulfoxide. Additionally, it is not very soluble in organic solvents and must be used in relatively high concentrations.

Future Directions

5-Methyl-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridine has a wide range of potential applications in the field of organic synthesis and as a therapeutic agent. Future research should focus on further exploring its potential as a therapeutic agent, as well as its potential applications in the synthesis of other organic compounds. Additionally, further research should be conducted to explore the biochemical and physiological effects of 5-Methyl-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridine, as well as its potential as a drug delivery system. Finally, further research should be conducted to explore the potential of 5-Methyl-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridine as a catalyst in the synthesis of heterocyclic compounds.

properties

IUPAC Name |

5-methyl-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-11-3-5-14(6-4-11)20(18,19)17-8-7-13-9-12(2)10-16-15(13)17/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWLGPHNPXIHPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-[(4-methylphenyl)sulfonyl]- | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

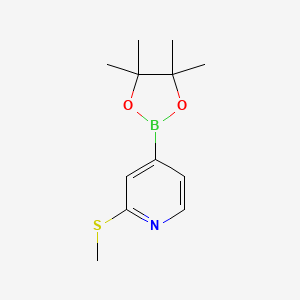

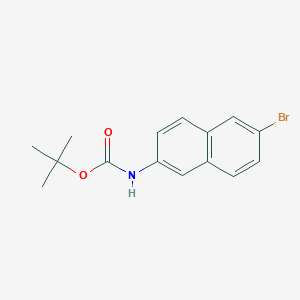

![tert-Butyl 2-{[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6337815.png)

![2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester](/img/structure/B6337845.png)